Tert-butyl acetoacetate

Catalog No.
S661280
CAS No.
1694-31-1
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl acetoacetate

CAS Number

1694-31-1

Product Name

Tert-butyl acetoacetate

IUPAC Name

tert-butyl 3-oxobutanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3

InChI Key

JKUYRAMKJLMYLO-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OC(C)(C)C

Synonyms

tert-Butyl Ester Acetoacetic Acid; 1,1-Dimethylethyl Acetoacetate; 3-Oxobutanoic Acid 1,1-dimethylethyl Ester; 3-Oxobutyric Acid tert-Butyl Ester; NSC 42869; tert-Butyl 3-Oxobutanoate; tert-Butyl 3-Oxobutyrate; tert-Butyl Acetoacetate; tert-Butyl Ace

Canonical SMILES

CC(=O)CC(=O)OC(C)(C)C

Organic Synthesis

  • Precursor for complex molecules: TBA serves as a valuable building block for the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. Its reactive ketone and ester groups allow for diverse chemical transformations. [Source: National Institutes of Health. ]

Enzyme Studies

  • Substrate for enzyme assays: TBA acts as a substrate for various enzymes, aiding in the study of their activity, specificity, and mechanisms of action. By observing how enzymes interact with TBA, researchers can gain insights into their function and potential roles in biological processes. [Source: Santa Cruz Biotechnology. ]

Polymer Chemistry

  • Monomer for polymer synthesis: TBA can be used as a monomer in the synthesis of specific polymers. These polymers may have unique properties and potential applications in various fields, such as drug delivery, materials science, and electronics. [Source: American Chemical Society. ]

Tert-butyl acetoacetate is an organic compound with the chemical formula C8H14O3C_8H_{14}O_3. It is a colorless liquid characterized by its stability under normal temperature and pressure conditions. This compound is known for its reactivity, particularly in acetoacetylation reactions, making it a valuable reagent in organic synthesis. Its structure features a tert-butyl group attached to an acetoacetate moiety, which contributes to its unique chemical properties and enhances its reactivity compared to other acetoacetate derivatives like methyl or ethyl acetoacetate .

  • Flammability: Flammable liquid [].
  • Toxicity: Limited data available on its specific toxicity. However, it's recommended to handle it with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].
, including:

  • Acetoacetylation: It reacts with hydroxyl-bearing compounds such as alcohols and amines, yielding high yields of acetoacetic acid derivatives. This reaction is notably faster than those involving methyl or ethyl acetoacetate, being 15 to 20 times more efficient .
  • Mannich Reactions: Highly enantioselective Mannich reactions can be performed using tert-butyl acetoacetate, leading to the formation of β-keto ester derivatives with excellent yields and enantioselectivities .
  • Enamine Formation: When reacted with primary amines under kinetic control conditions, tert-butyl acetoacetate produces enaminoesters, which can be useful intermediates in organic synthesis .

While specific biological activities of tert-butyl acetoacetate are not extensively documented, its derivatives have shown potential in pharmaceutical applications. The compound's ability to modify hydroxyl groups makes it a candidate for creating biologically active compounds through acetoacetylation processes. Its reactivity allows for the synthesis of various bioactive molecules, although further studies are necessary to elucidate specific biological effects.

Several methods exist for synthesizing tert-butyl acetoacetate:

  • Ketene Dimer Method: A common approach involves the reaction of tert-butyl alcohol with ketene dimer in the presence of fatty amine or tertiary amine catalysts. The reaction typically occurs at temperatures ranging from 20 to 150 degrees Celsius and can be completed within several hours .
  • Transacetoacetylation: This method utilizes tert-butyl acetoacetate as a reagent in transacetoacetylation reactions, allowing for the transfer of the acetoacetyl group to various substrates .
  • Refluxing Method: Tert-butyl acetoacetate can also be refluxed over anhydrous calcium chloride and distilled under reduced pressure to purify the product .

Tert-butyl acetoacetate has diverse applications:

  • Coatings and Resins: It is used as an acetoacetylating agent in the production of hydroxyl-bearing coatings resins such as polyesters, acrylics, cellulosics, and epoxies .
  • Pharmaceuticals: The compound serves as a reagent in synthesizing various pharmaceutical intermediates due to its ability to modify functional groups effectively.
  • Agrichemicals and Pigments: Its utility extends to agrichemical formulations and pigment applications, where it aids in modifying chemical properties for enhanced performance .

Interaction studies involving tert-butyl acetoacetate primarily focus on its reactivity with nucleophiles. The compound's structure allows it to engage in various nucleophilic substitution reactions, leading to the formation of a wide array of derivatives. Research indicates that controlling reaction conditions can minimize unwanted byproducts during these interactions .

Tert-butyl acetoacetate shares similarities with other acetoacetates but stands out due to its unique tert-butyl group that enhances its reactivity. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Methyl AcetoacetateC5H8O3C_5H_8O_3Less sterically hindered; slower reaction rates
Ethyl AcetoacetateC6H10O3C_6H_{10}O_3Similar applications but lower reactivity
AcetoneC3H6OC_3H_6OSimple ketone structure; not an acetoacetate
Diethyl MalonateC7H12O4C_7H_{12}O_4Used in similar applications but different reactivity profile

Tert-butyl acetoacetate's bulky tert-butyl group contributes significantly to its enhanced reactivity compared to its methyl and ethyl counterparts, making it particularly valuable for rapid acetoacetylation processes .

Physical Description

Liquid

XLogP3

1

UNII

1D3DOS61GX

Other CAS

1694-31-1

Wikipedia

Tert-butyl acetoacetate

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Sakaki et al. A suicide enzyme catalyses multiple reactions for biotin biosynthesis in cyanobacteria. Nature Chemical Biology, DOI: 10.1038/s41589-019-0461-9, published online 10 February 2020

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